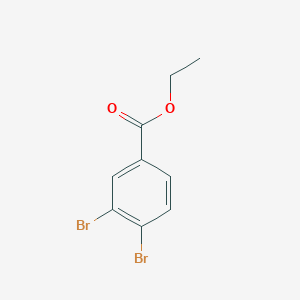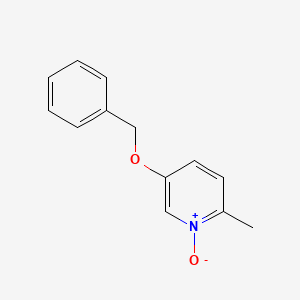
5-Benzyloxy-2-methylpyridine 1-oxide
Descripción general
Descripción
5-Benzyloxy-2-methylpyridine 1-oxide is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 .
Molecular Structure Analysis
The molecular structure of 5-Benzyloxy-2-methylpyridine 1-oxide consists of a pyridine ring with a benzyloxy group attached to the 5th carbon and a methyl group attached to the 2nd carbon . The 1st nitrogen in the pyridine ring is oxidized .Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
- Cyclic Phosphotriesters Derivatives : Research by Hunston et al. (1984) explored derivatives of 2'-deoxy-5'-O-1",3",2"-dioxaphosphacyclohex-2" -yluridine 2"-oxide, including compounds with benzyloxy groups. These compounds were evaluated for their inhibitory effects on leukemia cells, showcasing potential medicinal applications (Hunston et al., 1984).
Chemistry and Reactivity
- Benzylation of Alcohols : Poon and Dudley (2006) described the use of a stable, neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, for converting alcohols into benzyl ethers. This demonstrates the compound's utility in organic synthesis (Poon & Dudley, 2006).
Anticancer Activity
- Benzo[6,7]oxepino[3,2-b] Pyridine Derivatives : Thongaram et al. (2020) reported on a reaction involving 3-hydroxy-2-methylpyridine 1-oxide that yielded compounds with activity against human colorectal cancer cells. This highlights the role of such compounds in the development of anticancer drugs (Thongaram et al., 2020).
Novel Compound Synthesis
- Pyridine Derivatives Synthesis : Jovanovic et al. (1986) reported the synthesis and structural analysis of 10-phenylpyrido[3,2-b][1,4]benzothiazine 5-oxide, obtained from the oxidation of a related compound. This research contributes to the broader understanding of pyridine derivatives in chemical synthesis (Jovanovic et al., 1986).
Pharmaceutical Applications
- FLAP Inhibitors Development : Stock et al. (2011) explored compounds with pyridine moieties, like 5-methylpyridin-2-ylmethoxy, for their potential as FLAP inhibitors, which are relevant in the treatment of asthma (Stock et al., 2011).
Electrophilic Reactions
- Study of Electrophilic Reactions : Smirnov et al(1974) studied the electrophilic reactions of 5-benzyl-3-hydroxypyridine 1-oxide, revealing increased reactivity in aminomethylation and iodination due to the insertion of the N-oxide group. This research is significant in understanding the reactivity of such compounds in organic chemistry (Smirnov et al., 1974).
Propiedades
IUPAC Name |
2-methyl-1-oxido-5-phenylmethoxypyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBMNGYRVLBROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)OCC2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496280 | |
| Record name | 5-(Benzyloxy)-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxy-2-methylpyridine 1-oxide | |
CAS RN |
59781-09-8 | |
| Record name | Pyridine, 2-methyl-5-(phenylmethoxy)-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59781-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

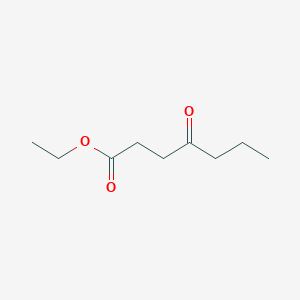
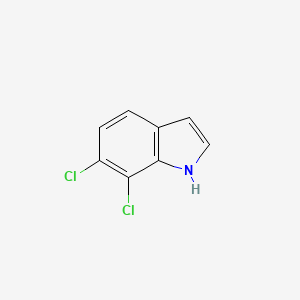
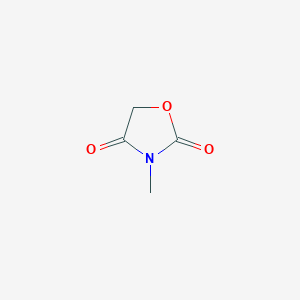
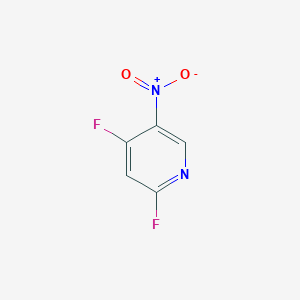
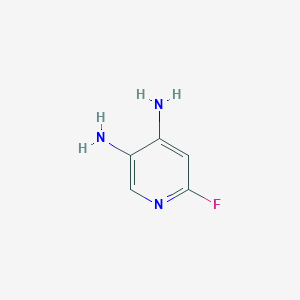
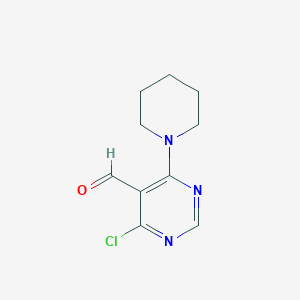
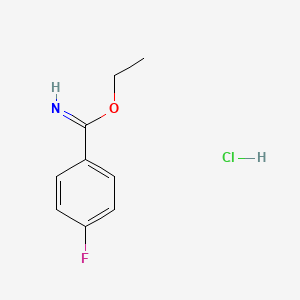
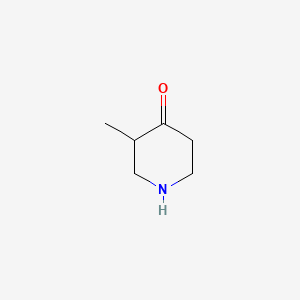
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)
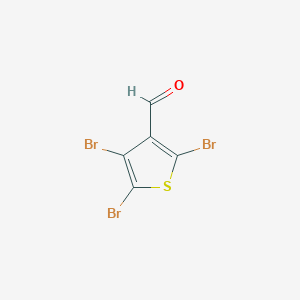
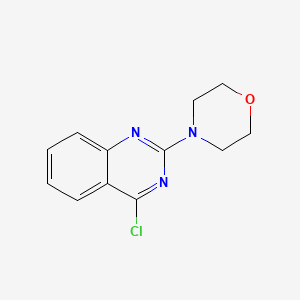
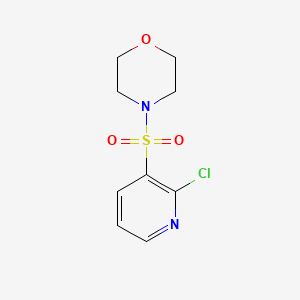
![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)
